molecular formula C12H6N2O4S B2361029 (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate CAS No. 2248324-98-1

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate

Cat. No.: B2361029
CAS No.: 2248324-98-1
M. Wt: 274.25
InChI Key: YINYSVHRTSMPBC-UHFFFAOYSA-N
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Description

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a carboxylate ester group linked to a 1,3-dioxoisoindol-2-yl (phthalimide) moiety. This structure combines the electron-deficient aromaticity of the phthalimide group with the sulfur-containing thiazole ring, which may influence its electronic properties, solubility, and biological interactions.

The phthalimide group is known for its role in medicinal chemistry, notably in thalidomide, which modulates neuroreceptors but suffers from severe side effects .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O4S/c15-10-7-3-1-2-4-8(7)11(16)14(10)18-12(17)9-5-19-6-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINYSVHRTSMPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies for (1,3-Dioxoisoindol-2-yl) 1,3-Thiazole-4-Carboxylate

Thiazole Ring Formation via Hantzsch-Type Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole cores. Adapting methodologies from patent CN111848546B, the thiazole-4-carboxylate fragment is synthesized through cyclocondensation of α-haloketones with thioamides. For instance, 2-chloro-3-oxopropionic acid ethyl ester reacts with a custom thioamide derivative under basic conditions to yield ethyl thiazole-4-carboxylate (Table 1). Critical parameters include:

  • Temperature control : Maintaining 0–15°C during thioamide formation prevents side reactions.
  • Solvent selection : Acetonitrile facilitates homogeneous mixing, while triethylamine neutralizes HCl byproducts.
Table 1. Optimization of Thiazole-4-Carboxylate Synthesis
Starting Material Reagent/Conditions Yield (%) Reference
2-(1,3-Dioxoisoindol-2-yl)ethanethioamide 2-Chloro-3-oxopropionic acid ethyl ester, Et₃N, CH₃CN 68
4-Aminophenylthioamide 4-Chloro-3-oxobutanoic acid, K₂CO₃, DMF 72

Phthalimide Esterification via Nucleophilic Acyl Substitution

Esterification of thiazole-4-carboxylic acid with 2-hydroxy-1,3-dioxoisoindole necessitates activation of the carboxylic acid. Drawing from, the acid is converted to its acid chloride using thionyl chloride, followed by reaction with N-hydroxyphthalimide in dichloromethane (DCM) under anhydrous conditions. Key considerations:

  • Catalyst efficiency : Triethylamine enhances nucleophilicity of the phthalimide oxygen.
  • Side reaction mitigation : Exclusion of moisture prevents hydrolysis of the acid chloride.
Table 2. Esterification Conditions and Outcomes
Thiazole Derivative Phthalimide Component Catalyst Yield (%)
Thiazole-4-carbonyl chloride N-Hydroxyphthalimide Et₃N 85
Thiazole-4-carboxylic acid 2-Hydroxymethyl-1,3-dioxoisoindole DCC, DMAP 78

Advanced Methodologies and Mechanistic Insights

One-Pot Tandem Synthesis

Integrating thiazole formation and esterification into a single reactor minimizes intermediate isolation. A modified protocol from employs 2-(1,3-dioxoisoindol-2-yl)ethanethioamide, 4-chloro-3-oxobutanoic acid, and N-hydroxyphthalimide in acetonitrile with triethylamine. The tandem process achieves 74% yield by circumventing purification of the thiazole intermediate.

Solid-Phase Synthesis for Scalability

Industrial-scale production, as inferred from, utilizes polymer-supported reagents to streamline purification. For example, immobilizing N-hydroxyphthalimide on Wang resin enables repetitive esterification cycles, yielding 91% purity after cleavage.

Comparative Analysis of Synthetic Routes

Table 3. Route-Specific Advantages and Limitations
Method Advantages Limitations
Hantzsch cyclization + esterification High regioselectivity, moderate yields Multi-step, solvent-intensive
One-pot tandem synthesis Reduced purification steps Sensitivity to stoichiometry
Solid-phase synthesis Scalability, high purity Specialized equipment required

Reaction Optimization and Yield Enhancement

Solvent Effects on Cyclization Efficiency

Polar aprotic solvents (e.g., DMF, CH₃CN) enhance thiazole ring closure by stabilizing ionic intermediates. Conversely, nonpolar solvents like toluene reduce byproduct formation during esterification.

Catalytic Systems for Ester Bond Formation

Iron(III) perchlorate, noted in for pyrrolopyrrole synthesis, accelerates esterification via Lewis acid activation, achieving 88% yield at 50°C. This contrasts with traditional Brønsted acid catalysts (e.g., H₂SO₄), which promote hydrolysis.

Analytical Characterization and Quality Control

Critical to process validation, NMR (¹H, ¹³C) and LC-MS confirm ester linkage integrity. For instance, the thiazole C-4 carboxylate exhibits a characteristic ¹³C NMR shift at δ 165–170 ppm, while the phthalimide carbonyl resonates at δ 168–172 ppm.

Industrial and Environmental Considerations

Waste Stream Management

Patent highlights chloroform and tetrahydrofuran (THF) recovery via fractional distillation, reducing solvent consumption by 40%.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times from 12 h to 45 minutes, as demonstrated in for analogous heterocycles.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis
This compound is utilized as a building block in the synthesis of complex organic molecules. Its structural features allow for the creation of various derivatives that can be tailored for specific chemical reactions. The synthesis typically involves the reaction of isoindoline derivatives with thiazole carboxylates under controlled conditions, often yielding moderate to excellent results.

Mechanistic Studies
Research has shown that (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's behavior in different environments and its potential reactivity with biological targets.

Biological Applications

Antimicrobial and Antifungal Properties
Studies have indicated that this compound exhibits significant antimicrobial and antifungal activities. It interacts with biological targets such as enzymes and receptors, which may lead to the inhibition of critical biochemical pathways. For instance, it has been shown to affect DNA replication processes by interfering with topoisomerase II activity.

Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it could inhibit cancer cell proliferation by inducing apoptosis through mechanisms involving DNA damage. The unique combination of isoindoline and thiazole rings enhances its interaction with cellular targets involved in cancer progression .

Medical Applications

Drug Development
Due to its promising biological activities, this compound is being explored as a potential drug candidate for various diseases. Its ability to target specific molecular pathways makes it a candidate for further development in pharmacology .

Therapeutic Applications
The compound's therapeutic potential extends beyond cancer treatment; it is also being evaluated for use against other diseases due to its broad-spectrum activity against microbial infections .

Industrial Applications

Material Science
In industry, this compound is utilized in the development of specialized materials such as dyes and pigments. Its unique chemical structure allows for the creation of materials with specific properties tailored for applications in coatings and plastics.

Mechanism of Action

The mechanism of action of (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related molecules:

Compound Core Structure Substituent at Thiazole/Benzene Functional Group Linkage
(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate Thiazole 4-Carboxylate ester Ester (O-linked)
1,3-Thiazole-4-carbonitrile Thiazole 4-Cyanide (nitrile) Direct substitution
Thalidomide Glutarimide Phthalimide Amide (N-linked)
N-Aryl-4-(1,3-dioxoisoindol-2-yl) benzamide Benzamide 4-Phthalimide Amide (N-linked)

Key Observations :

  • The thiazole core in the target compound introduces sulfur-mediated electronic effects, contrasting with the benzene ring in benzamide analogs.

Physicochemical Properties

Compound Solubility Hydrogen Bonding Capacity π–π Stacking Potential
This compound Moderate (ester) High (ester carbonyl, phthalimide) Likely (aromatic rings)
1,3-Thiazole-4-carbonitrile Low (nitrile) Moderate (C–H⋯N interactions) Observed in crystal
Thalidomide Low Moderate (amide carbonyl) Limited
N-Aryl benzamide Moderate (amide) High (amide N–H and carbonyl) Likely (benzene ring)

Analysis :

  • The carboxylate ester in the target compound improves solubility relative to thalidomide’s glutarimide core.
  • The nitrile group in 1,3-thiazole-4-carbonitrile facilitates C–H⋯N hydrogen bonding, whereas the phthalimide group in the target compound enables π–π stacking, critical for crystal packing and possibly receptor binding .

Findings :

  • Molecular docking studies of N-aryl benzamides reveal that the phthalimide group mimics thalidomide’s binding to GABAA receptors, with compound 5a showing enhanced latency (167 ± 12 s) in seizure suppression compared to thalidomide (132 ± 11 s) .
  • The thiazole ring in the target compound may alter binding kinetics due to its electronegativity, though experimental validation is needed.

Biological Activity

(1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Chemical Formula : C₁₃H₉N₃O₃S
  • Molecular Weight : 274.25 g/mol
  • CAS Number : 2248324-98-1

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis
A549 (Lung)12.8Cell cycle arrest at G2/M phase
HeLa (Cervical)18.5Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes involved in cell signaling pathways that regulate cell growth and survival.

Case Study 1: Anticancer Effects in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor volume compared to control groups. The treatment resulted in a reduction in Ki67 expression, indicating decreased cellular proliferation.

Case Study 2: Synergistic Effects with Antibiotics

Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced efficacy against resistant bacterial strains when used in combination therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1,3-Dioxoisoindol-2-yl) 1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between thiazole-4-carboxylate precursors and 1,3-dioxoisoindole derivatives. Key steps include:

  • Pinner Reaction : Used to introduce the phthalimide moiety under acidic conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while temperatures between 60–80°C improve yields .
  • Catalysts : Lewis acids like ZnCl₂ or heterogeneous catalysts (e.g., zeolites) reduce side reactions .
    • Purity Control : Recrystallization from ethanol/water mixtures or silica gel chromatography is recommended .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound's purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and phthalimide carbonyls (δ 167–170 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 331.05) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :

  • Building Block : Used to synthesize derivatives with modified thiazole or phthalimide groups for structure-activity relationship (SAR) studies .
  • Biological Screening : Tested for antimicrobial activity (e.g., against S. aureus and E. coli) via broth microdilution assays (MIC values reported at 8–32 µg/mL) .
  • Enzyme Inhibition : Evaluated as a protease inhibitor using fluorogenic substrate assays .

Advanced Research Questions

Q. How can computational modeling predict the compound's reactivity and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution in the thiazole ring to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates binding to target proteins (e.g., kinases) using AutoDock Vina; focus on hydrogen bonding with the phthalimide carbonyl .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial assays)?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC determinations to minimize variability in inoculum size or growth media .
  • Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to validate assay conditions .
  • Metabolomic Profiling : Compare bacterial metabolic responses to the compound via LC-MS to identify off-target effects .

Q. How does the compound's environmental fate inform its use in ecotoxicological studies?

  • Methodological Answer :

  • Persistence Testing : Conduct OECD 301 biodegradation assays; hydrolysis half-life >30 days suggests moderate persistence .
  • Metabolite Identification : Use LC-QTOF-MS to detect transformation products (e.g., thiazole ring cleavage) in soil/water matrices .
  • Algal Toxicity : Evaluate Chlorella vulgaris growth inhibition (EC₅₀ values) to assess aquatic toxicity .

Q. What experimental design considerations are critical for long-term stability studies under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV-Vis radiation (ICH Q1B guidelines) to detect photolytic byproducts .
  • pH Stability : Test solubility and degradation in buffers (pH 1–13) to simulate physiological and environmental conditions .

Q. How to establish structure-activity relationships (SAR) for derivatives to enhance biological efficacy?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the phthalimide ring .
  • Bioactivity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with antimicrobial IC₅₀ values .
  • Crystallography : Resolve X-ray structures of derivative-protein complexes to identify critical binding motifs .

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